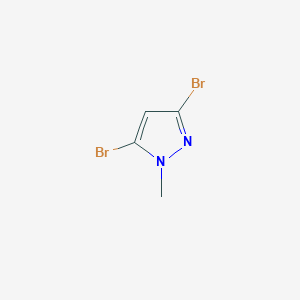
5-(3-Chloro-4-méthoxyphényl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C10H9ClN2O3. It is characterized by the presence of an imidazolidine ring substituted with a 3-chloro-4-methoxyphenyl group.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to affect a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Méthodes De Préparation
The synthesis of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazolidine ring . Industrial production methods may involve continuous flow synthesis to optimize yield and purity .
Analyse Des Réactions Chimiques
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazolidine derivatives such as 5-methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione and 5-(3-chloro-4-methylphenyl)imidazolidine-2,4-dione. Compared to these compounds, 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the chloro and methoxy substituents, which can influence its reactivity and biological activity .
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMUGXSILRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)

![3-(4-chlorophenyl)-4-(3-fluorobenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
![2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2597302.png)





![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)
![5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2597315.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2597317.png)

